Licocoumarone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

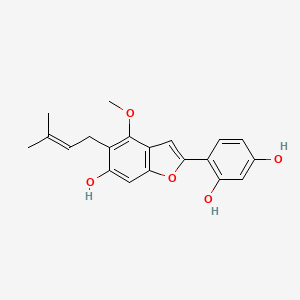

Licocoumarone is a member of the class of 1-benzofurans which consists of 1-benzofuran substituted by a hydroxy group at position 6, a methoxy group at position 4, a prenyl group at position 5 and a 2,4-dihydroxyphenyl group at position 2. It has been isolated from Glycyrrhiza uralensis. It has a role as a plant metabolite, an antibacterial agent, an EC 1.4.3.4 (monoamine oxidase) inhibitor and an apoptosis inducer. It is a member of 1-benzofurans, a member of resorcinols and an aromatic ether. It derives from a hydride of a 1-benzofuran.

This compound belongs to the class of organic compounds known as 2-arylbenzofuran flavonoids. These are phenylpropanoids containing the 2-phenylbenzofuran moiety. Thus, this compound is considered to be a flavonoid lipid molecule. This compound exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, this compound is primarily located in the membrane (predicted from logP). This compound can be biosynthesized from 1-benzofuran. Outside of the human body, this compound can be found in herbs and spices. This makes this compound a potential biomarker for the consumption of this food product.

科学研究应用

Anticancer Properties

Licocoumarone has been identified as a potent apoptosis-inducing agent in various cancer cell lines.

- Mechanism of Action : Studies have shown that this compound induces apoptosis in human monoblastic leukemia U937 cells by activating intrinsic apoptotic pathways. This process involves the downregulation of anti-apoptotic proteins and the activation of pro-apoptotic factors .

- Case Study : In a study focusing on pancreatic adenocarcinoma, this compound was found to inhibit the proliferation of BxPC-3 cells by acting as a dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) inhibitor. The compound exhibited an IC50 value of 50.77 μM, demonstrating significant cytotoxic effects against cancer cells .

| Cancer Type | Cell Line | IC50 Value (μM) | Mechanism |

|---|---|---|---|

| Monoblastic Leukemia | U937 | Not specified | Induction of apoptosis |

| Pancreatic Adenocarcinoma | BxPC-3 | 50.77 | DYRK1A inhibition |

Anti-inflammatory Effects

This compound exhibits significant anti-inflammatory properties, which are crucial for treating various inflammatory diseases.

- Mechanism of Action : Research indicates that this compound downregulates nitric oxide production and inhibits the expression of pro-inflammatory cytokines such as IL-1β and IL-6 in LPS-stimulated macrophages. It achieves this by interfering with NF-κB, MAPK, and STAT3 signaling pathways, which are critical in inflammatory responses .

- Case Study : In experiments involving RAW 264.7 macrophages, this compound significantly reduced LPS-induced NO production and cytokine expression, showcasing its potential as a therapeutic agent for inflammatory conditions .

| Inflammatory Condition | Cell Type | Effect Observed | Mechanism |

|---|---|---|---|

| General Inflammation | RAW 264.7 Macrophages | Reduced NO and cytokines | Inhibition of NF-κB and MAPK pathways |

Antimicrobial Activity

This compound also demonstrates antimicrobial properties against various pathogens.

- Mechanism of Action : The compound has been shown to possess selective antibacterial activity against both gram-positive and gram-negative bacteria. This is attributed to its ability to disrupt microbial cell membranes and inhibit essential bacterial functions .

- Case Study : A study on the hydromethanolic extract of Glycyrrhiza glabra revealed that this compound contributed to the antimicrobial effects observed against multidrug-resistant strains, highlighting its potential as an alternative treatment for infections caused by resistant bacteria .

| Microbial Type | Activity | Target Pathogen |

|---|---|---|

| Gram-positive | Antibacterial | Various strains |

| Gram-negative | Antibacterial | Various strains |

Antioxidant Properties

This compound has also been noted for its antioxidant capabilities.

属性

CAS 编号 |

118524-14-4 |

|---|---|

分子式 |

C20H20O5 |

分子量 |

340.4 g/mol |

IUPAC 名称 |

4-[6-hydroxy-4-methoxy-5-(3-methylbut-2-enyl)-1-benzofuran-2-yl]benzene-1,3-diol |

InChI |

InChI=1S/C20H20O5/c1-11(2)4-6-14-17(23)10-19-15(20(14)24-3)9-18(25-19)13-7-5-12(21)8-16(13)22/h4-5,7-10,21-23H,6H2,1-3H3 |

InChI 键 |

CNPMAFLUEHEXRE-UHFFFAOYSA-N |

SMILES |

CC(=CCC1=C(C2=C(C=C1O)OC(=C2)C3=C(C=C(C=C3)O)O)OC)C |

规范 SMILES |

CC(=CCC1=C(C2=C(C=C1O)OC(=C2)C3=C(C=C(C=C3)O)O)OC)C |

熔点 |

183-185°C |

物理描述 |

Solid |

同义词 |

licocoumarone |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。